![molecular formula C4H6N2OS B1330103 2-amino-5-methyl-1,3-thiazol-4(5H)-one CAS No. 3805-14-9](/img/structure/B1330103.png)
2-amino-5-methyl-1,3-thiazol-4(5H)-one
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Description
“2-amino-5-methyl-1,3-thiazol-4(5H)-one” is a chemical compound with the molecular formula C4H6N2S . It is also known as 2-Amino-5-methylthiazole or 2-Thiazolamine, 5-methyl .
Molecular Structure Analysis
The molecular structure of “2-amino-5-methyl-1,3-thiazol-4(5H)-one” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is GUABFMPMKJGSBQ-UHFFFAOYSA-N .Scientific Research Applications
Pharmaceuticals: Antibacterial Agents
2-Amino-5-methyl-1,3-thiazol-4(5H)-one serves as a core structure in the synthesis of various antibacterial agents. Its derivatives are known to inhibit bacterial growth by interfering with essential enzymes within the bacterial cells .
Agriculture: Fungicides
In agriculture, this compound is utilized to create fungicides. The thiazole ring is effective in controlling fungal diseases in crops, thereby protecting agricultural yield and quality .
Medicinal Chemistry: Anti-inflammatory Drugs
The anti-inflammatory properties of thiazole derivatives make them suitable for incorporation into drugs that treat inflammation-related conditions, such as arthritis and bronchitis .
Neurological Research: Neuroprotective Agents
Research has indicated that thiazole derivatives can act as neuroprotective agents, potentially playing a role in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cancer Research: Antitumor Activity
Some derivatives of 2-amino-5-methyl-1,3-thiazol-4(5H)-one exhibit antitumor activity. They are being studied for their potential to inhibit cancer cell proliferation and induce apoptosis .
Chemical Industry: Organic Synthesis
This compound is also used as a building block in organic synthesis, contributing to the creation of a wide range of organic compounds with diverse applications .
Material Science: Corrosion Inhibitors
Thiazole derivatives are investigated for their use as corrosion inhibitors in materials science, helping to protect metals from corrosion in various industrial applications .
Veterinary Medicine: Antiparasitic Treatments
In veterinary medicine, thiazole compounds derived from 2-amino-5-methyl-1,3-thiazol-4(5H)-one are used to develop treatments against parasitic infections in animals .
properties
IUPAC Name |
2-amino-5-methyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h2H,1H3,(H2,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQICKLJAUSMRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278261 |
Source
|
Record name | 2-amino-5-methyl-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-methyl-1,3-thiazol-4(5H)-one | |
CAS RN |
3805-14-9 |
Source
|
Record name | NSC6827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-methyl-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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